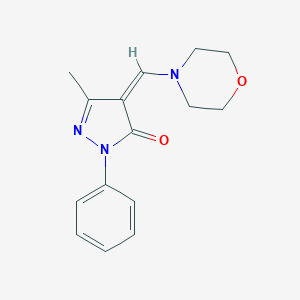![molecular formula C6H12N2Si B230936 4-[(Z)-1,2-diphenylethenyl]morpholine CAS No. 18239-50-4](/img/structure/B230936.png)
4-[(Z)-1,2-diphenylethenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1,2-diphenylethenyl]morpholine, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s and has since become an important tool in the study of estrogen receptor signaling pathways.
Mechanism of Action
Tamoxifen works by binding to estrogen receptors and blocking the effects of estrogen. It is a partial agonist of estrogen receptors, meaning that it can activate them to a limited extent in some tissues while blocking them in others. This makes it a useful tool for studying the complex effects of estrogen signaling in different tissues.
Biochemical and physiological effects:
Tamoxifen has a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in breast cancer cells. It can also increase bone density and reduce the risk of fractures in postmenopausal women. Tamoxifen has been shown to have both positive and negative effects on cardiovascular health, depending on the dosage and duration of treatment.
Advantages and Limitations for Lab Experiments
Tamoxifen has several advantages as a tool for scientific research, including its ability to selectively target estrogen receptors and its well-established safety profile. However, it also has some limitations, such as its relatively low potency and the potential for off-target effects.
Future Directions
There are many potential future directions for research on 4-[(Z)-1,2-diphenylethenyl]morpholine and related compounds. One area of interest is the development of more potent and selective SERMs that can be used to target specific tissues and signaling pathways. Another area of research is the use of 4-[(Z)-1,2-diphenylethenyl]morpholine as a tool for studying the role of estrogen receptors in aging and age-related diseases. Finally, there is ongoing interest in the development of 4-[(Z)-1,2-diphenylethenyl]morpholine-based therapies for breast cancer and other estrogen-dependent conditions.
Synthesis Methods
Tamoxifen can be synthesized using a variety of methods, including the reaction of morpholine with 4-chlorobenzophenone followed by reduction and deprotection. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.
Scientific Research Applications
Tamoxifen is used extensively in scientific research to study the role of estrogen receptors in various physiological processes. It is particularly useful in the study of breast cancer, as it can block the growth of estrogen-dependent tumors. Tamoxifen is also used in research on osteoporosis, cardiovascular disease, and other conditions related to estrogen signaling.
properties
CAS RN |
18239-50-4 |
|---|---|
Molecular Formula |
C6H12N2Si |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-[(Z)-1,2-diphenylethenyl]morpholine |
InChI |
InChI=1S/C18H19NO/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-11-13-20-14-12-19/h1-10,15H,11-14H2/b18-15- |
InChI Key |
MHIFCLKKYRCSOC-SDXDJHTJSA-N |
Isomeric SMILES |
C1COCCN1/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
4176-68-5 |
synonyms |
4-(1,2-Diphenylethenyl)morpholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)


![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)






